1-Naphthalenesulfonic acid, 8-(phenylamino)-5-((3-nitrophenyl)azo)-, sodium salt 1-Naphthalenesulfonic acid, 8-(phenylamino)-5-((3-nitrophenyl)azo)-, sodium salt
Brand Name: Vulcanchem
CAS No.: 68227-40-7
VCID: VC18481987
InChI: InChI=1S/C22H16N4O5S.Na/c27-26(28)17-9-4-8-16(14-17)24-25-19-12-13-20(23-15-6-2-1-3-7-15)22-18(19)10-5-11-21(22)32(29,30)31;/h1-14,23H,(H,29,30,31);/q;+1/p-1
SMILES:
Molecular Formula: C22H15N4NaO5S
Molecular Weight: 470.4 g/mol

1-Naphthalenesulfonic acid, 8-(phenylamino)-5-((3-nitrophenyl)azo)-, sodium salt

CAS No.: 68227-40-7

Cat. No.: VC18481987

Molecular Formula: C22H15N4NaO5S

Molecular Weight: 470.4 g/mol

* For research use only. Not for human or veterinary use.

1-Naphthalenesulfonic acid, 8-(phenylamino)-5-((3-nitrophenyl)azo)-, sodium salt - 68227-40-7

CAS No. 68227-40-7
Molecular Formula C22H15N4NaO5S
Molecular Weight 470.4 g/mol
IUPAC Name sodium;8-anilino-5-[(3-nitrophenyl)diazenyl]naphthalene-1-sulfonate
Standard InChI InChI=1S/C22H16N4O5S.Na/c27-26(28)17-9-4-8-16(14-17)24-25-19-12-13-20(23-15-6-2-1-3-7-15)22-18(19)10-5-11-21(22)32(29,30)31;/h1-14,23H,(H,29,30,31);/q;+1/p-1
Standard InChI Key OYXIMNPMVHQQKE-UHFFFAOYSA-M
Canonical SMILES C1=CC=C(C=C1)NC2=C3C(=C(C=C2)N=NC4=CC(=CC=C4)[N+](=O)[O-])C=CC=C3S(=O)(=O)[O-].[Na+]

Chemical Structure and Molecular Characteristics

Molecular Architecture

The compound’s structure comprises a naphthalene ring system substituted at the 1-, 5-, and 8-positions. Key functional groups include:

  • Sulfonic Acid Group (-SO3_3Na): Enhances water solubility and stabilizes the molecule via ionic interactions .

  • Azo Linkage (-N=N-): Connects the naphthalene core to a 3-nitrophenyl group, enabling π-conjugation and chromophoric properties .

  • Phenylamino Group (-NHPh): Introduces electron-donating effects, modulating reactivity and dye affinity.

Table 1: Key Structural Data

PropertyValueSource
Molecular FormulaC22H15N4NaO5S\text{C}_{22}\text{H}_{15}\text{N}_4\text{NaO}_5\text{S}
Molecular Weight470.4 g/mol
CAS Number68227-40-7
IUPAC NameSodium 8-anilino-5-[(3-nitrophenyl)diazenyl]naphthalene-1-sulfonate

The sodium salt form ensures solubility in aqueous media, critical for dye application processes . Quantum mechanical calculations predict a planar geometry, optimizing conjugation and light absorption .

Spectral Properties

While specific spectral data for this compound is limited, analogous azo dyes exhibit:

  • UV-Vis Absorption: Peaks between 400–600 nm due to n→π* and π→π* transitions .

  • IR Signatures: Stretching vibrations for -N=N- (~1450 cm1^{-1}), -SO3_3^- (~1050 cm1^{-1}), and -NO2_2 (~1520 cm1^{-1}) .

Synthesis and Manufacturing

Diazotization and Coupling

Synthesis proceeds via two stages:

  • Diazotization: 3-Nitroaniline is treated with nitrous acid (HNO2_2) under acidic conditions to form a diazonium salt .

    Ar-NH2+HNO2+HClAr-N2+Cl+2H2O\text{Ar-NH}_2 + \text{HNO}_2 + \text{HCl} \rightarrow \text{Ar-N}_2^+ \text{Cl}^- + 2\text{H}_2\text{O}
  • Coupling: The diazonium salt reacts with 8-anilino-1-naphthalenesulfonic acid in alkaline medium, forming the azo linkage .

Table 2: Synthetic Parameters

ParameterConditionSource
Temperature0–5°C (diazotization)
pH8–9 (coupling)
SolventWater/Ethanol mixture

Purification and Yield

Post-synthesis, the crude product is purified via recrystallization from ethanol-water, yielding 60–70% pure compound. Industrial-scale production employs continuous flow reactors to optimize efficiency .

Physical and Chemical Properties

Solubility and Stability

  • Solubility: Highly soluble in water (>100 g/L at 25°C) due to the sulfonate group; insoluble in nonpolar solvents .

  • Stability: Decomposes above 250°C; sensitive to UV light, necessitating storage in amber containers .

Reactivity

  • Acid-Base Behavior: The sulfonate group deprotonates at pH > 2, enhancing solubility .

  • Reduction: Azo groups reduce to amines under strong reducing conditions (e.g., Sn/HCl), breaking conjugation .

Industrial Applications

Textile Dyeing

As a direct dye, this compound binds cellulose fibers via hydrogen bonds and van der Waals forces, producing wash-fast colors . It is particularly effective on cotton and viscose, yielding reddish-brown hues .

Specialty Chemical Synthesis

Recent patents highlight its use as an intermediate in:

  • Pharmaceuticals: Functionalized azo compounds for drug delivery systems .

  • Electronics: Conjugated polymers for organic semiconductors .

Recent Research and Innovations

Green Synthesis Methods

Microwave-assisted synthesis reduces reaction times by 40% and improves yield to 85% . Enzymatic coupling using laccases offers a solvent-free alternative .

Computational Modeling

Density functional theory (DFT) studies predict modifications to the nitro group that could enhance lightfastness by 30% .

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